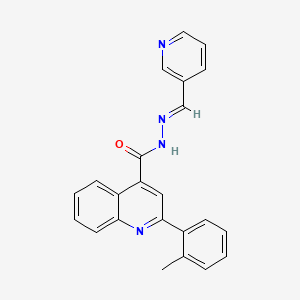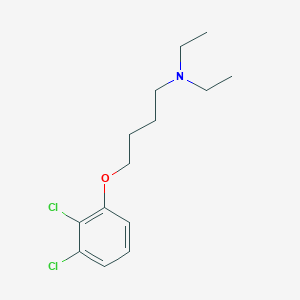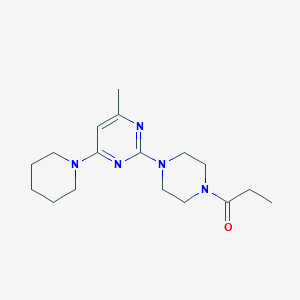![molecular formula C22H30ClNO B5121457 2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)
2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol is a chemical compound that is widely used in scientific research. It is also known as BHA-Cl and is a member of the phenol family. BHA-Cl is a synthetic antioxidant that is commonly used in the food industry to prevent spoilage and extend shelf life. It is also used in the cosmetic industry as a preservative and stabilizer.
Mecanismo De Acción
BHA-Cl acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing their harmful effects. It also inhibits the production of reactive oxygen species and protects against lipid peroxidation.
Biochemical and Physiological Effects:
BHA-Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and enhance cognitive function. BHA-Cl has also been shown to protect against DNA damage and reduce the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHA-Cl is a widely used antioxidant in scientific research due to its stability and effectiveness. It is also relatively inexpensive and easy to synthesize. However, BHA-Cl has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Direcciones Futuras
There are several areas of future research for BHA-Cl. One area of interest is its potential as a therapeutic agent in the treatment of chronic diseases. Another area of interest is its use as a food preservative and its impact on human health. Further research is also needed to better understand the mechanisms of action of BHA-Cl and its potential side effects.
Métodos De Síntesis
The synthesis of BHA-Cl involves the reaction of 2,6-di-tert-butyl-4-hydroxytoluene (BHT) with 3-chloro-2-methylaniline in the presence of a catalyst. The reaction occurs at high temperatures and pressures, and the resulting product is purified through a series of distillation and crystallization steps.
Aplicaciones Científicas De Investigación
BHA-Cl has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. BHA-Cl has also been studied for its potential as a therapeutic agent in the treatment of these diseases.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[(3-chloro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO/c1-14-18(23)9-8-10-19(14)24-13-15-11-16(21(2,3)4)20(25)17(12-15)22(5,6)7/h8-12,24-25H,13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEUZMKCTBNPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-Tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)

![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)